3,5-Bis(ethoxycarbonyl)benzoate
Overview
Description
3,5-Bis(ethoxycarbonyl)benzoate is an organic compound with the molecular formula C13H14O6. It is also known as diethyl 5-carboxyisophthalate. This compound features a benzene ring substituted with three carboxylate groups, each esterified with an ethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(ethoxycarbonyl)benzoate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In an industrial setting, the production of diethyl 1,3,5-benzenetricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(ethoxycarbonyl)benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1,3,5-benzenetricarboxylic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(ethoxycarbonyl)benzoate has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein-protein interactions.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Material Science: It is employed in the development of new materials and technologies due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of diethyl 1,3,5-benzenetricarboxylate involves its ability to participate in esterification and hydrolysis reactions. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with other molecules. This reactivity makes it useful in various chemical processes and applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(ethoxycarbonyl)benzoate:
1,3,5-Benzenetricarboxylic acid: The parent compound without esterification.
This compound: Similar in structure but with different ester groups.
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over ester group reactivity .
Properties
IUPAC Name |
3,5-bis(ethoxycarbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXMTRMXPWCCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626639 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-93-5 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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